molecular formula C10H16N4O2S2 B5526645 N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

Cat. No. B5526645
M. Wt: 288.4 g/mol
InChI Key: NHNXDGPQEORWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine” is a chemical compound with the molecular formula C10H16N4O2S2. It has an average mass of 288.390 Da and a monoisotopic mass of 288.071472 Da .


Molecular Structure Analysis

The molecular structure of “N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine” is characterized by the presence of a pyrazolo[3,4-d][1,3]thiazol ring, which is a type of azole heterocycle . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety, similar in structure to the compound , have been synthesized and evaluated for their antibacterial activity. These compounds showed high activities against bacteria, suggesting their potential as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
  • Polymer Modification for Medical Applications : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including derivatives similar to the target compound, to enhance their antibacterial and antifungal properties. These modifications suggest potential medical applications due to the improved biological activities of the modified polymers (Aly, Aly, & El-Mohdy, 2015).

Anticancer Activity

  • Anticancer and Antifungal Pharmacophore Sites : Pyrazole derivatives, related to the target compound, have been synthesized and their structure-activity relationships studied. These compounds exhibited promising anticancer activity across various cancer cell lines, indicating potential pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Chemical Synthesis and Characterization

  • Novel Synthetic Approaches : Research has explored novel synthetic approaches for the creation of highly substituted pyrazoloquinoline thioether derivatives, demonstrating the versatility and potential of compounds structurally related to the target compound for various applications. These studies also provide insights into the synthesis and functional group tolerance of such compounds, which could be beneficial for developing new drugs or materials (Saritha et al., 2022).

properties

IUPAC Name

N-(2-ethylsulfonylethyl)-1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S2/c1-4-18(15,16)6-5-11-10-12-9-8(17-10)7(2)13-14(9)3/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNXDGPQEORWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCNC1=NC2=C(S1)C(=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

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